molecular formula C23H35N3O4 B13693707 4-[4-[2-(1-Boc-4-piperidyl)ethyl]-1-piperazinyl]benzoic Acid

4-[4-[2-(1-Boc-4-piperidyl)ethyl]-1-piperazinyl]benzoic Acid

Cat. No.: B13693707
M. Wt: 417.5 g/mol
InChI Key: YMIMMJUEOOUDRO-UHFFFAOYSA-N
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Description

4-[4-[2-(1-Boc-4-piperidyl)ethyl]-1-piperazinyl]benzoic Acid is a complex organic compound that features a benzoic acid core linked to a piperazine ring, which is further connected to a piperidine ring protected by a tert-butoxycarbonyl (Boc) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[2-(1-Boc-4-piperidyl)ethyl]-1-piperazinyl]benzoic Acid typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is first protected with a Boc group to form 1-Boc-4-piperidone.

    Alkylation: The protected piperidine is then alkylated with an appropriate ethylating agent to introduce the ethyl group.

    Formation of the Piperazine Ring: The alkylated intermediate is reacted with piperazine to form the piperazine ring.

    Coupling with Benzoic Acid: Finally, the piperazine derivative is coupled with benzoic acid under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis platforms could further enhance production scalability.

Chemical Reactions Analysis

Types of Reactions

4-[4-[2-(1-Boc-4-piperidyl)ethyl]-1-piperazinyl]benzoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic ring or the piperazine/piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) under basic or acidic conditions are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[4-[2-(1-Boc-4-piperidyl)ethyl]-1-piperazinyl]benzoic Acid has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Chemical Research: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Industrial Applications: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-[2-(1-Boc-4-piperidyl)ethyl]-1-piperazinyl]benzoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected piperidine and piperazine rings allow for selective binding to these targets, modulating their activity and leading to the desired therapeutic effects. The exact pathways and molecular targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-Boc-4-piperidone: A precursor in the synthesis of the target compound, used in various pharmaceutical applications.

    1-Boc-4-hydroxypiperidine: Another intermediate with similar protective groups, used in the synthesis of N-heterocyclic alkyl ethers.

    tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used in the manufacture of fentanyl and related derivatives.

Uniqueness

4-[4-[2-(1-Boc-4-piperidyl)ethyl]-1-piperazinyl]benzoic Acid is unique due to its specific combination of functional groups and protective Boc group, which allows for selective reactions and applications in medicinal chemistry. Its structure provides a versatile platform for the development of new therapeutic agents and research compounds.

Properties

Molecular Formula

C23H35N3O4

Molecular Weight

417.5 g/mol

IUPAC Name

4-[4-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]ethyl]piperazin-1-yl]benzoic acid

InChI

InChI=1S/C23H35N3O4/c1-23(2,3)30-22(29)26-12-9-18(10-13-26)8-11-24-14-16-25(17-15-24)20-6-4-19(5-7-20)21(27)28/h4-7,18H,8-17H2,1-3H3,(H,27,28)

InChI Key

YMIMMJUEOOUDRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCN2CCN(CC2)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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